N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is a derivative of N-hydroxysuccinimide (NHS), which is widely used in bioconjugation chemistry. NHS esters are reactive compounds that can form stable amide bonds with primary amines, such as those found on the surface of proteins or in amino acid side chains. This reactivity is exploited in various applications, including protein cross-linking, enzyme inhibition, and the modification of biomolecules for analytical purposes123456.
The mechanism of action of NHS esters involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction typically occurs under mild conditions and is favored at physiological pH, making it suitable for use with sensitive biological molecules. For example, bis(N-hydroxysulfosuccinimide) esters have been shown to be efficient protein cross-linkers, capable of forming covalent dimers of protein subunits1. Similarly, derivatives of N-hydroxysuccinimide with specific alkyl groups have been found to be potent inhibitors of human leukocyte elastase, indicating a mechanism-based inhibition where the compound forms a covalent bond with the enzyme2.
NHS esters are invaluable tools for protein cross-linking, as demonstrated by the synthesis of hydrophilic, membrane-impermeant protein cross-linkers such as bis(N-hydroxysulfosuccinimide) esters. These reagents have been used to cross-link subunits of the anion channel on erythrocyte membranes, providing insights into protein interactions and membrane structure1.
The structure-activity relationship study of N-hydroxysuccinimide derivatives has led to the discovery of potent inhibitors for human leukocyte elastase. These inhibitors are designed to interact with specific subsites of the enzyme, resulting in a significant enhancement of inhibitory activity2.
NHS carbonates and carbamates serve as reactive reagents for coupling ligands to lysine residues on proteins. This approach has been used to modify proteins with biotin and dinitrophenyl derivatives, maintaining the stability and activity of the modified proteins3.
In analytical applications, NHS esters have been utilized as derivatizing agents for peptides and catecholamines, facilitating their separation and detection by high-performance liquid chromatography (HPLC) and fluorescent detection. The derivatization process enhances the sensitivity and specificity of the analytical methods45.
NHS esters have also been used to create reversible protein-protein conjugates. A heterobifunctional reagent, N-succinimidyl 3-(2-pyridyldithio)propionate, has been synthesized for this purpose, allowing for the formation and subsequent cleavage of disulfide-linked protein conjugates6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: